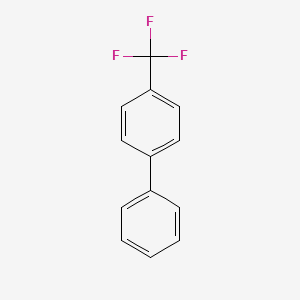

4-(Trifluoromethyl)biphenyl

描述

BenchChem offers high-quality 4-(Trifluoromethyl)biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-phenyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMKBAHMPRLISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432208 | |

| Record name | 4-trifluoromethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398-36-7 | |

| Record name | 4-trifluoromethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Trifluoromethyl)biphenyl physical and chemical properties

An In-depth Technical Guide to 4-(Trifluoromethyl)biphenyl: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)biphenyl, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. We delve into its fundamental physicochemical and spectroscopic properties, explore common synthetic methodologies with a focus on the Suzuki-Miyaura cross-coupling reaction, and discuss its reactivity. The guide highlights the strategic importance of the trifluoromethyl (CF₃) group in modulating molecular properties to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. Safety protocols and handling procedures are also summarized. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical building block.

Introduction: The Strategic Role of the Trifluoromethyl Group

The incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, is a cornerstone strategy in modern drug discovery.[1] This moiety is not merely a placeholder but a functional unit that can profoundly and predictably alter a molecule's pharmacological profile.[2] When appended to a robust scaffold like biphenyl, the CF₃ group exerts powerful electron-withdrawing effects, which can enhance binding interactions with biological targets and, crucially, improve metabolic stability.[1][3]

The CF₃ group is often employed to block sites of potential oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation in the body.[3] Its introduction can lead to improved pharmacokinetic properties, such as longer biological half-lives and better oral bioavailability.[1][2] Furthermore, the lipophilicity imparted by the CF₃ group can enhance a molecule's ability to permeate cellular membranes, a critical factor for reaching intracellular targets.[2][3] As a result, 4-(Trifluoromethyl)biphenyl serves as a vital building block for creating new chemical entities with optimized, drug-like properties.

Physicochemical Properties

The physical characteristics of 4-(Trifluoromethyl)biphenyl are foundational to its handling, purification, and application in synthesis. The compound is a white to off-white solid at room temperature, with a melting point that facilitates its isolation and purification by crystallization.[4][5]

| Property | Value | Source |

| IUPAC Name | 1-phenyl-4-(trifluoromethyl)benzene | [6] |

| CAS Number | 398-36-7 | [7] |

| Molecular Formula | C₁₃H₉F₃ | [6] |

| Molecular Weight | 222.20 g/mol | [6] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 64-66 °C | [5] |

| Boiling Point | 257.1±35.0 °C (Predicted) | [4] |

| Density | 1.180±0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Profile

Characterization of 4-(Trifluoromethyl)biphenyl relies on standard spectroscopic techniques. The data below provides a reference for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are highly informative due to the influence of the CF₃ group on the chemical shifts of the aromatic protons and carbons.

-

¹H NMR (200 MHz, CDCl₃): The spectrum typically shows complex multiplets in the aromatic region. Key signals include: δ = 7.69 (bs, 4H), 7.62−7.56 (m, 2H), and 7.54−7.38 (m, 3H).[5] The broad singlet at 7.69 ppm corresponds to the four protons on the trifluoromethyl-substituted phenyl ring, which appear deshielded due to the electron-withdrawing nature of the CF₃ group.

-

¹³C NMR (50.3 MHz, CDCl₃): The carbon spectrum is characterized by several key resonances: δ = 144.7, 139.7, 129.2 (d, J = 32 Hz), 129.0, 128.2, 127.4, 127.2, 125.7 (q, J = 3.8 Hz), 124.4 (d, J = 271 Hz).[5] The large coupling constant (J = 271 Hz) for the carbon directly attached to the CF₃ group and the smaller quartet for the ortho carbons are distinctive features.

-

¹⁹F NMR (188 MHz, CDCl₃): A sharp singlet is observed at δ = − 62.85 ppm, which is characteristic of the trifluoromethyl group in this chemical environment.[5]

Synthesis and Reactivity

The synthesis of substituted biphenyls is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.[8]

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of a 4-(trifluoromethyl)biphenyl derivative, illustrating the core principles of the Suzuki-Miyaura reaction.[9] The choice of a palladium catalyst, a base, and an appropriate solvent system is critical for achieving high yields.

Objective: To couple a halo-aromatic compound with 4-(trifluoromethyl)phenylboronic acid to form the biphenyl linkage.

Materials:

-

Aryl halide (e.g., 1-bromo-4-iodobenzene or equivalent)

-

4-(Trifluoromethyl)phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium hydroxide (NaOH) or other suitable base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent: N,N-Dimethylformamide (DMF) and water

Step-by-Step Methodology:

-

Inert Atmosphere: In a round-bottom flask, dissolve the aryl halide (1.0 eq) in DMF. Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: While maintaining the inert atmosphere, add 4-(trifluoromethyl)phenylboronic acid (1.5-2.0 eq). Subsequently, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), ensuring the flask is protected from light as the catalyst can be light-sensitive.[9]

-

Base Addition: Add an aqueous solution of NaOH (approx. 4.0 eq) to the reaction mixture. The base is essential for the transmetalation step of the catalytic cycle.

-

Reaction Conditions: Heat the reaction mixture to 120 °C with vigorous stirring.[9] The elevated temperature is necessary to drive the catalytic cycle efficiently.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

-

Workup and Purification: Upon completion, cool the mixture to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Isolation: Purify the crude product by silica gel column chromatography to yield the pure 4-(Trifluoromethyl)biphenyl derivative.

Caption: Suzuki-Miyaura cross-coupling workflow.

Applications in Drug Discovery

The unique properties conferred by the CF₃ group make 4-(Trifluoromethyl)biphenyl and its derivatives highly valuable in medicinal chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(TRIFLUOROMETHYL)-BIPHENYL CAS#: 398-36-7 [m.chemicalbook.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 4-Trifluoromethylbiphenyl | C13H9F3 | CID 9877863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(TRIFLUOROMETHYL)-BIPHENYL | 398-36-7 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)biphenyl: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(trifluoromethyl)biphenyl, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, characterization, and its strategic application in the design of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Biphenyls

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of contemporary drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a compound's physicochemical and pharmacokinetic properties. When incorporated into the biphenyl scaffold—a privileged structure in medicinal chemistry known for its rigid, planar nature that facilitates protein-target interactions—the resulting molecule becomes a highly valuable synthon. 4-(Trifluoromethyl)biphenyl stands as a prime example of such a strategically designed building block, offering a unique combination of lipophilicity, metabolic stability, and electronic properties that are highly sought after in the development of new chemical entities.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are paramount in the synthesis and application of fine chemicals. The essential identifiers and properties of 4-(trifluoromethyl)biphenyl are summarized below.

| Property | Value | Reference |

| CAS Number | 398-36-7 | [1] |

| Molecular Formula | C₁₃H₉F₃ | [1] |

| Molecular Weight | 222.21 g/mol | [1] |

| Appearance | Colorless to white solid | [2] |

| Melting Point | 64-66 °C | [2] |

Spectroscopic analysis provides the definitive structural confirmation of 4-(trifluoromethyl)biphenyl. The key spectral data are compiled in the following table.

| Spectroscopy | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.74-7.69 (m, 4H), 7.62 (d, J = 7.5 Hz, 2H), 7.52-7.48 (m, 2H), 7.45-7.41 (m, 1H) | [3] |

| ¹³C NMR | (100 MHz, CDCl₃) δ 144.8, 139.8, 129.3 (q, J(C-F) = 32.2 Hz), 129.0, 128.2, 127.4, 127.3, 125.7 (q, J(C-F) = 3.8 Hz), 124.3 (q, J(C-F) = 268.9 Hz) | [3] |

| ¹⁹F NMR | (188 MHz, CDCl₃) δ -62.85 (s) | [2] |

| Mass Spec. (GC-MS) | Molecular Ion (M⁺): m/z 222 | [4] |

| FTIR | Characteristic C-F stretching bands expected in the region of 1100-1350 cm⁻¹ |

Synthesis of 4-(Trifluoromethyl)biphenyl: The Suzuki-Miyaura Coupling

The construction of the biaryl bond in 4-(trifluoromethyl)biphenyl is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[5]

The Rationale Behind the Suzuki-Miyaura Coupling

The choice of the Suzuki-Miyaura coupling is predicated on its robust and well-understood catalytic cycle, which reliably forms carbon-carbon bonds. The key steps involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol outlines a representative synthesis of 4-(trifluoromethyl)biphenyl from 4-bromobenzotrifluoride and phenylboronic acid.

Materials:

-

4-Bromobenzotrifluoride (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzotrifluoride, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add toluene and deionized water (typically in a 5:1 ratio) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or a hexane/ethyl acetate gradient), to yield pure 4-(trifluoromethyl)biphenyl as a white solid.

Caption: General experimental workflow for the synthesis of 4-(trifluoromethyl)biphenyl.

Applications in Drug Discovery

The 4-(trifluoromethyl)biphenyl moiety is a valuable pharmacophore in drug design. The trifluoromethyl group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] Furthermore, its high electronegativity can lead to favorable interactions with biological targets. The biphenyl core provides a rigid scaffold that can be functionalized to optimize binding to target proteins.

A prominent example of a drug featuring a similar structural motif is Celecoxib , a selective COX-2 inhibitor. Celecoxib contains a 1,5-diarylpyrazole core where one of the aryl groups is a 4-methylphenyl and the other is a 4-sulfonamidophenyl, with a trifluoromethyl group at the 3-position of the pyrazole ring.[7] The synthesis of Celecoxib and its analogs often involves precursors that are structurally related to 4-(trifluoromethyl)biphenyl, highlighting the importance of this class of compounds as building blocks for complex pharmaceutical agents.[8][9] By utilizing 4-(trifluoromethyl)biphenyl and its derivatives, medicinal chemists can systematically explore the structure-activity relationships of new drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(trifluoromethyl)biphenyl. It is essential to consult the Safety Data Sheet (SDS) before use.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Trifluoromethyl)biphenyl is a synthetically accessible and highly valuable building block for drug discovery and development. Its well-defined physicochemical and spectroscopic properties, coupled with a robust and scalable synthesis via the Suzuki-Miyaura coupling, make it an attractive starting material for the creation of complex molecules with potential therapeutic applications. The strategic incorporation of the trifluoromethyl group on the biphenyl scaffold offers a powerful tool for medicinal chemists to enhance the pharmacokinetic and pharmacodynamic profiles of new drug candidates.

References

- Hiyama, T., Sahoo, A. K., Oda, T., & Nakao, Y. (n.d.). Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH.

- Royal Society of Chemistry. (2017).

- Fisher Scientific. (2024, March 9). Safety Data Sheet: 4'-(Trifluoromethyl)biphenyl-3-carboxaldehyde.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.

- MedChemExpress. (2024, October 24). 4'-Trifluoromethyl-2-biphenyl carboxylic acid-SDS.

- Guidechem. (n.d.). 4-(TRIFLUOROMETHYL)-BIPHENYL (cas 581-80-6) SDS/MSDS download.

- SynQuest Laboratories, Inc. (2016, August 12). Safety Data Sheet: 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid.

- SpectraBase. (n.d.). 4-(Trifluoromethyl)-1,1'-biphenyl - MS (GC) Spectrum.

- (n.d.). The Role of Trifluoromethylated Biphenyl Carboxylic Acids in Modern Drug Discovery.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling.

- PubChem. (n.d.). 4,4'-Bis[trifluoromethyl]biphenyl.

- PubChem. (n.d.). 4'-Fluoro-4-(trifluoromethyl)biphenyl.

- Li, J., et al. (2017).

- Google Patents. (n.d.).

- PubChem. (n.d.). 4'-Methyl-4-trifluoromethyl-biphenyl.

- SpectraBase. (n.d.). 4'-(Trifluoromethyl)biphenyl-2-carboxylic acid.

- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry.

- Sigma-Aldrich. (2025, April 28).

- Al-Said, M. S., et al. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI.

- ChemicalBook. (n.d.). 4'-METHYL-4-TRIFLUOROMETHYL-BIPHENYL(97067-18-0) 1H NMR spectrum.

- Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Journal of Biomedical Research & Environmental Sciences. (n.d.).

- Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- ChemicalBook. (n.d.). 4-(TRIFLUOROMETHYL)-BIPHENYL | 398-36-7.

- BenchChem. (n.d.).

- ResearchGate. (n.d.). FTIR spectra of organic monomers.

- NIST. (n.d.). 4-(Trifluoromethyl)-phenol.

Sources

- 1. 4-(TRIFLUOROMETHYL)-BIPHENYL | 398-36-7 [chemicalbook.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

A Technical Guide to the Solubility of 4-(Trifluoromethyl)biphenyl in Organic Solvents

Introduction

4-(Trifluoromethyl)biphenyl is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for synthesizing a range of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The trifluoromethyl (-CF₃) group is a key bioisostere for a methyl group, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of a molecule.

A comprehensive understanding of the solubility of 4-(Trifluoromethyl)biphenyl in various organic solvents is a prerequisite for its effective application. Solubility data governs critical process parameters in synthesis, including reaction kinetics, catalyst efficiency, purification strategies like crystallization, and formulation development. This guide provides an in-depth analysis of the physicochemical properties of 4-(Trifluoromethyl)biphenyl, theoretical principles governing its solubility, a qualitative solubility profile, and a robust, self-validating experimental protocol for its quantitative determination.

Physicochemical Properties of 4-(Trifluoromethyl)biphenyl

Understanding the inherent properties of a molecule is the foundation for predicting its behavior in different solvent environments. The key physicochemical parameters for 4-(Trifluoromethyl)biphenyl (CAS: 398-36-7) are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉F₃ | [1] |

| Molecular Weight | 222.21 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 64-70 °C | [2][3] |

| Predicted LogP | ~4.7 | [4] |

The structure consists of a non-polar biphenyl core, which imparts significant lipophilicity. The trifluoromethyl group, while containing polar C-F bonds, is sterically hindered and contributes more to lipophilicity than to overall polarity. The high predicted LogP value (~4.7) strongly indicates that the compound is hydrophobic and will favor dissolution in non-polar or weakly polar organic solvents over polar solvents like water.[4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

-

Polarity and Dielectric Constant: 4-(Trifluoromethyl)biphenyl is a predominantly non-polar molecule. Therefore, it is expected to exhibit higher solubility in solvents with low dielectric constants, such as toluene, hexane, and diethyl ether.

-

Van der Waals Forces: The dissolution of the biphenyl core will be driven by favorable van der Waals interactions with non-polar and aromatic solvents.

-

Hydrogen Bonding: 4-(Trifluoromethyl)biphenyl lacks hydrogen bond donor sites and has very weak acceptor capabilities at the fluorine atoms. Consequently, it will have very poor solubility in protic, hydrogen-bonding solvents like water and, to a lesser extent, alcohols like methanol and ethanol. The energy required to break the strong hydrogen bonds of the solvent is not compensated by favorable solute-solvent interactions.

Predicted Solubility Profile

Quantitative solubility data for 4-(Trifluoromethyl)biphenyl is not extensively reported in peer-reviewed literature. However, based on its physicochemical properties and established solubility principles, a qualitative profile can be predicted. One supplier notes it is generally "Soluble in common organic solvents".[5] The following table provides a more detailed, predictive assessment.

| Solvent | Relative Polarity | Predicted Solubility | Rationale |

| Hexane | 0.009 | High | Non-polar aliphatic solvent, interacts well with the biphenyl core via van der Waals forces. |

| Toluene | 0.099 | Very High | Aromatic solvent, allows for favorable π-π stacking interactions with the biphenyl rings. |

| Dichloromethane (DCM) | 0.309 | High | Moderately polar aprotic solvent, effective at solvating a wide range of organic compounds. |

| Tetrahydrofuran (THF) | 0.207 | High | Aprotic ether, capable of dissolving both non-polar and moderately polar compounds. |

| Acetone | 0.355 | Moderate | Polar aprotic solvent; solubility may be limited by its higher polarity compared to the solute. |

| Ethanol | 0.654 | Low to Moderate | Polar protic solvent. The energetic cost of disrupting the solvent's hydrogen-bonding network is high. |

| Methanol | 0.762 | Low | Highly polar protic solvent. Significant energetic penalty for disrupting the hydrogen-bonding network. |

| Water | 1.000 | Insoluble | Highly polar, hydrogen-bonding solvent. The hydrophobic nature of the solute prevents dissolution. |

Experimental Protocol for Quantitative Solubility Determination

The absence of published data necessitates a reliable experimental method to determine precise solubility values. The isothermal shake-flask method followed by gravimetric analysis is a gold-standard, self-validating protocol.

Objective: To determine the equilibrium solubility of 4-(Trifluoromethyl)biphenyl in a selected organic solvent at a specific temperature.

Materials:

-

4-(Trifluoromethyl)biphenyl (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

20 mL glass vials with PTFE-lined screw caps

-

Syringes (glass, appropriate volume)

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass beakers or evaporation dishes

Workflow Diagram:

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-(Trifluoromethyl)biphenyl to a 20 mL glass vial. The presence of undissolved solid at the end of the experiment is crucial as it confirms that equilibrium saturation was achieved. Record the mass of the added solid.

-

Solvent Addition: Add a precise volume (e.g., 10.0 mL) or mass of the desired organic solvent to the vial. Securely fasten the cap.

-

Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached. For crystalline compounds, 48-72 hours may be necessary.

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a syringe fitted with a solvent-compatible 0.2 µm filter. This step is critical to prevent the transfer of any undissolved solid particles.

-

Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed beaker. Record the exact mass of the aliquot if high precision is required. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point (e.g., 40 °C) until a constant weight is achieved.

-

Calculation: Weigh the beaker containing the dried solute. The mass of the dissolved solute is the final weight minus the initial weight of the beaker. The solubility can then be calculated:

Solubility (g/L) = (Mass of dried solute in g) / (Volume of aliquot in L)

Conclusion and Expert Insights

While specific quantitative solubility data for 4-(Trifluoromethyl)biphenyl remains scarce in public literature, a strong predictive understanding can be derived from its physicochemical properties. Its non-polar, hydrophobic nature dictates high solubility in non-polar and aromatic solvents and poor solubility in polar, protic media. This profile is advantageous for organic synthesis, where reactions are often conducted in solvents like toluene or THF, and for purification, as it allows for easy precipitation or crystallization by adding a polar anti-solvent like hexane or methanol.

For researchers in drug development and process chemistry, the lack of published data underscores the importance of in-house determination using robust protocols. The shake-flask method detailed here provides a reliable means to generate the precise data needed for accurate process modeling, reaction optimization, and formulation design.

References

-

Wiley-VCH. Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides. Available from: [Link]

-

Kuujia.com. 398-36-7(4-Trifluoromethylbiphenyl). Available from: [Link]

Sources

- 1. 4-(TRIFLUOROMETHYL)-BIPHENYL | 398-36-7 [chemicalbook.com]

- 2. 4-(TRIFLUOROMETHYL)-BIPHENYL CAS#: 398-36-7 [m.chemicalbook.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Page loading... [guidechem.com]

- 5. China 4-(TRIFLUOROMETHYL)-BIPHENYLï¼CAS# 398-36-7) Manufacturer and Supplier | Xinchem [xinchem.com]

melting point and boiling point of 4-(Trifluoromethyl)biphenyl

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)biphenyl

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of 4-(Trifluoromethyl)biphenyl (CAS No. 398-36-7), a key building block in the synthesis of pharmaceuticals and advanced materials. This document moves beyond a simple recitation of values to explore the underlying molecular principles governing these physical properties. We will delve into the influence of the biphenyl core and the trifluoromethyl substituent on intermolecular forces, and provide detailed, field-proven protocols for their experimental determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this compound's behavior.

Introduction: The Significance of 4-(Trifluoromethyl)biphenyl

4-(Trifluoromethyl)biphenyl is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its rigid biphenyl scaffold, combined with the unique electronic properties of the trifluoromethyl (-CF3) group, makes it a valuable synthon for creating complex molecules with tailored functions. The -CF3 group is a well-known bioisostere for other chemical groups and can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. Understanding the fundamental physical properties of this building block, such as its melting and boiling points, is not merely an academic exercise; it is critical for process development, purification, quality control, and formulation. These parameters dictate storage conditions, inform purification strategies like recrystallization and distillation, and serve as crucial indicators of sample purity.

Physicochemical Data Summary

The core physical properties of 4-(Trifluoromethyl)biphenyl are summarized below. It is crucial to note the distinction between experimentally determined and computationally predicted values.

| Property | Value | Data Type | Source |

| Chemical Name | 4-(Trifluoromethyl)biphenyl | - | - |

| Synonyms | 4-(Trifluoromethyl)-1,1'-biphenyl | - | [1] |

| CAS Number | 398-36-7 | - | [2] |

| Molecular Formula | C₁₃H₉F₃ | - | [1] |

| Molecular Weight | 222.20 g/mol | - | [1] |

| Appearance | White to off-white solid | Experimental | [3] |

| Melting Point | 70 °C | Experimental | [3] |

| Boiling Point | 257.1 ± 35.0 °C | Predicted | [3] |

Theoretical Considerations: A Molecular Perspective

The melting and boiling points of a compound are direct reflections of the strength of its intermolecular forces. For 4-(Trifluoromethyl)biphenyl, these properties are a product of the interplay between its two key structural features.

-

The Biphenyl Core: The two phenyl rings constitute a large, planar, and nonpolar surface area. This structure promotes significant London dispersion forces and potential π-π stacking interactions between molecules in the solid state. These forces contribute to a relatively ordered crystal lattice, requiring a moderate amount of energy to disrupt, thus defining its solid nature at room temperature and its melting point.

-

The Trifluoromethyl (-CF3) Group: This substituent has a profound impact.

-

High Electronegativity: The three fluorine atoms create a strong dipole moment, making the -CF3 group a powerful electron-withdrawing moiety. This introduces significant dipole-dipole interactions between molecules, which are stronger than London dispersion forces and require more energy to overcome, thereby increasing both the melting and boiling points compared to unsubstituted biphenyl.

-

Steric Bulk: The size of the -CF3 group can influence how molecules pack into a crystal lattice. Efficient packing leads to stronger intermolecular forces and a higher melting point.

-

Boiling Point Influence: The increased molecular weight and strong dipole moment significantly reduce the compound's volatility, leading to a high boiling point. The fact that the boiling point is often a predicted value suggests that the compound may be prone to decomposition at the high temperatures required for boiling at atmospheric pressure.[3]

-

Experimental Determination of Melting Point

The melting point is a robust and fundamental indicator of a compound's purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[4]

Standard Protocol: Capillary Melting Point Determination

This method provides a reliable and accessible means of determining the melting point range.

Methodology:

-

Sample Preparation: Place a small amount of dry 4-(Trifluoromethyl)biphenyl onto a clean, dry watch glass. Thoroughly crush the solid into a fine powder using a spatula.

-

Capillary Loading: Take a glass capillary tube sealed at one end. Press the open end into the powdered sample, forcing a small amount of the compound into the tube.

-

Sample Packing: Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.[5]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus. Ensure the sample is visible through the magnifying lens.

-

Heating and Observation:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (70 °C).

-

Approximately 15 °C below the expected melting point, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

-

Record T₁: The temperature at which the first drop of liquid appears.

-

Record T₂: The temperature at which the last solid crystal melts completely.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

Determining the boiling point of a high-boiling solid like 4-(Trifluoromethyl)biphenyl presents challenges, primarily due to the high temperatures involved which can lead to decomposition. Therefore, determination under reduced pressure (vacuum distillation) is often preferred, with the results extrapolated to atmospheric pressure.

Protocol: Boiling Point Determination (Conceptual)

This protocol outlines the general principle.

Methodology:

-

Apparatus Setup: Assemble a microscale distillation apparatus. Place a small amount (1-2 mL, if molten, or dissolved in a high-boiling inert solvent) of the sample in the distillation flask with a boiling chip.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Heating: Heat the distillation flask gently using an oil bath. The temperature of the liquid will rise until it reaches its boiling point.

-

Observation: The boiling point is the temperature at which the liquid boils and a stable ring of refluxing condensate is established on the thermometer bulb. This temperature should remain constant during the distillation of a pure substance.

-

Pressure Correction: If the boiling point is determined at a reduced pressure, a pressure-temperature nomograph or the Clausius-Clapeyron equation can be used to estimate the boiling point at atmospheric pressure (760 mmHg).

Workflow for Boiling Point Determination

Caption: General Workflow for Boiling Point Determination.

Conclusion

The melting point (70 °C) and predicted boiling point (257.1 °C) of 4-(Trifluoromethyl)biphenyl are defining physical characteristics that arise directly from its molecular structure.[3] The combination of a large biphenyl core and a highly polar -CF3 group establishes strong intermolecular forces that govern these phase transitions. For the practicing scientist, a precise experimental determination of the melting point serves as an indispensable tool for assessing purity and confirming identity. While the high boiling point makes its experimental determination challenging, understanding this property is crucial for developing high-temperature applications or purification protocols involving distillation. The methodologies and theoretical framework presented in this guide provide the necessary foundation for professionals working with this versatile chemical building block.

References

-

PubChem. (n.d.). 4-Trifluoromethylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]

-

Slideshare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

Sources

- 1. 4-Trifluoromethylbiphenyl | C13H9F3 | CID 9877863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(TRIFLUOROMETHYL)-BIPHENYL | 398-36-7 [chemicalbook.com]

- 3. 4-(TRIFLUOROMETHYL)-BIPHENYL CAS#: 398-36-7 [m.chemicalbook.com]

- 4. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Trifluoromethyl)biphenyl

Introduction

4-(Trifluoromethyl)biphenyl is a fluorinated organic compound with applications in medicinal chemistry, materials science, and as an intermediate in organic synthesis. The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, significantly influences the electronic environment of the biphenyl system. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of this compound. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-(Trifluoromethyl)biphenyl, offering insights into the interpretation of its unique spectral features. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the NMR characteristics of fluorinated aromatic compounds.

Quantitative NMR Data

The chemical shifts (δ) in NMR spectroscopy are paramount for structural determination, as they are highly sensitive to the electronic environment of the nuclei. For 4-(Trifluoromethyl)biphenyl, the spectra are typically recorded in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard (δ = 0.00 ppm).

¹H NMR Spectral Data

The proton NMR spectrum of 4-(Trifluoromethyl)biphenyl displays a set of complex multiplets in the aromatic region, characteristic of the substituted biphenyl core.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2', H-6', H-2, H-6 | 7.74 - 7.69 | m | - |

| H-3', H-5' | 7.62 | d | 7.5 |

| H-3, H-5, H-4' | 7.52 - 7.41 | m | - |

Table 1: ¹H NMR chemical shifts and coupling constants for 4-(Trifluoromethyl)biphenyl in CDCl₃ at 400 MHz.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The trifluoromethyl group exerts a significant influence on the chemical shifts of the carbons in its proximity, and importantly, induces C-F coupling.

| Carbon Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| C-4 | 144.8 | s | - |

| C-1' | 139.8 | s | - |

| C-1 | 129.3 | q | 32.2 |

| C-3', C-5' | 129.0 | s | - |

| C-4' | 128.2 | s | - |

| C-2', C-6' | 127.4 | s | - |

| C-2, C-6 | 127.3 | s | - |

| C-3, C-5 | 125.7 | q | 3.8 |

| CF₃ | 124.3 | q | 268.9 |

Table 2: ¹³C NMR chemical shifts and coupling constants for 4-(Trifluoromethyl)biphenyl in CDCl₃ at 100 MHz.[1]

Spectral Interpretation and Causality

The interpretation of the NMR spectra of 4-(Trifluoromethyl)biphenyl requires an understanding of the electronic effects of the -CF₃ group and the principles of spin-spin coupling.

Analysis of the ¹H NMR Spectrum

The downfield chemical shifts of the aromatic protons are a direct consequence of the deshielding effect of the aromatic rings. The protons on the trifluoromethyl-substituted ring (H-2, H-3, H-5, H-6) are expected to be further deshielded due to the strong electron-withdrawing nature of the -CF₃ group. The multiplet between 7.74-7.69 ppm, integrating to four protons, is assigned to the ortho-protons of both rings (H-2', H-6' and H-2, H-6) which are in close proximity to the other ring and the trifluoromethyl group, respectively.[1] The doublet at 7.62 ppm corresponds to the protons ortho to the phenyl substituent (H-3', H-5'). The upfield multiplet between 7.52-7.41 ppm is attributed to the remaining protons of the biphenyl system.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is particularly informative due to the presence of carbon-fluorine couplings.

-

Quaternary Carbons: The signals for the quaternary carbons C-4 and C-1' appear as singlets at 144.8 and 139.8 ppm, respectively. The carbon attached to the trifluoromethyl group, C-1, is observed as a quartet at 129.3 ppm due to coupling with the three fluorine atoms (¹JCF = 32.2 Hz).[1]

-

Protonated Carbons: The carbons of the unsubstituted phenyl ring (C-2', C-3', C-4', C-5', C-6') appear as singlets in the range of 127.3-129.0 ppm. The carbons ortho and meta to the -CF₃ group (C-2, C-6 and C-3, C-5) are also observed as quartets due to smaller, long-range C-F couplings (³JCF = 3.8 Hz for C-3, C-5).[1]

-

Trifluoromethyl Carbon: The carbon of the trifluoromethyl group itself resonates at 124.3 ppm and appears as a large quartet with a coupling constant of 268.9 Hz (¹JCF).[1] This large one-bond coupling is a characteristic feature of trifluoromethyl groups.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 4-(Trifluoromethyl)biphenyl.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of 4-(Trifluoromethyl)biphenyl into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the solid. If necessary, sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube. Avoid transferring any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 20 ppm |

| Temperature | 298 K |

¹³C NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 1.0 s |

| Spectral Width | 240 ppm |

| Temperature | 298 K |

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by a Fourier transform.

-

Phasing: Manually phase the spectra to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction to the entire spectral width.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the NMR experimental workflow, from sample preparation to final data analysis.

Caption: Experimental workflow for NMR analysis.

Advanced Spectroscopic Insights: Through-Space Coupling

A noteworthy feature in the NMR spectra of fluorinated aromatic compounds is the potential for through-space coupling between fluorine and nearby protons. In 4-(Trifluoromethyl)biphenyl, the proximity of the ortho-protons of the unsubstituted ring (H-2' and H-6') to the fluorine atoms of the -CF₃ group may lead to observable long-range H-F coupling. This through-space interaction, transmitted via the electron clouds of the interacting atoms rather than through the covalent bond framework, can provide valuable conformational information. While not always resolved in standard 1D spectra, specialized 2D NMR experiments such as HOESY (Heteronuclear Overhauser Effect Spectroscopy) can be employed to definitively probe for such spatial correlations.

Conclusion

The ¹H and ¹³C NMR spectra of 4-(Trifluoromethyl)biphenyl provide a wealth of structural information that is critical for its unambiguous identification and characterization. The strong electron-withdrawing nature of the trifluoromethyl group leads to distinct chemical shifts and characteristic C-F coupling patterns that are readily interpretable. By following the detailed experimental protocol outlined in this guide, researchers can acquire high-quality, reproducible NMR data. A thorough understanding of these spectral features, including the potential for through-space H-F coupling, is essential for scientists working with this and other fluorinated organic molecules in various fields of chemical research and development.

References

-

Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shift of 4-(Trifluoromethyl)biphenyl

Introduction: The Significance of the Trifluoromethyl Group in Modern Chemistry

The trifluoromethyl (CF₃) group has become a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties, including high electronegativity and metabolic stability, allow for the fine-tuning of a molecule's lipophilicity, binding affinity, and pharmacokinetic profile. 4-(Trifluoromethyl)biphenyl, a key structural motif, serves as a valuable building block in the synthesis of numerous commercial products and as a research tool for understanding the impact of fluorine substitution.

Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹⁹F nucleus is an exceptionally sensitive and powerful technique for characterizing trifluoromethyl-containing compounds.[2] The ¹⁹F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in strong NMR signals and a wide chemical shift range, which minimizes signal overlap.[1] This guide provides an in-depth exploration of the ¹⁹F NMR chemical shift of 4-(trifluoromethyl)biphenyl, offering both theoretical understanding and practical guidance for researchers, scientists, and drug development professionals.

Core Principles of ¹⁹F NMR Chemical Shift

The ¹⁹F NMR chemical shift (δ) is highly sensitive to the local electronic environment of the fluorine nuclei. Unlike ¹H NMR, where diamagnetic shielding is the dominant factor, ¹⁹F chemical shifts are significantly influenced by the paramagnetic shielding term.[2] This results in a much larger chemical shift dispersion, often spanning over 400 ppm.

For the CF₃ group in 4-(trifluoromethyl)biphenyl, the primary factors influencing its ¹⁹F chemical shift are:

-

Inductive and Resonance Effects: The strong electron-withdrawing nature of the CF₃ group and its interaction with the aromatic π-system of the biphenyl rings are the most significant determinants of the chemical shift. Electron-donating or -withdrawing substituents on the biphenyl rings will alter the electron density around the CF₃ group, causing predictable upfield (more shielded) or downfield (less shielded) shifts, respectively.[1]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly perturb the electronic environment of the CF₃ group, leading to noticeable changes in the observed chemical shift.[3][4] This sensitivity can be exploited to probe intermolecular interactions.

-

Through-Space Interactions: The spatial arrangement of the two phenyl rings in the biphenyl system can influence the chemical shift through anisotropic effects.

Experimental Determination of the ¹⁹F NMR Chemical Shift

Acquiring high-quality ¹⁹F NMR data requires careful attention to experimental parameters. The following protocol provides a robust methodology for the determination of the ¹⁹F NMR chemical shift of 4-(trifluoromethyl)biphenyl.

Experimental Protocol

1. Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of 4-(trifluoromethyl)biphenyl into a clean, dry vial.

-

Solvent: Add approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

-

Reference Standard: Add a small amount of an appropriate internal reference standard. For ¹⁹F NMR, common standards include trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[5] Alternatively, an external reference can be used by placing a sealed capillary containing the reference compound within the NMR tube.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the solid. If necessary, brief sonication can be employed.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: Utilize a high-field NMR spectrometer equipped with a probe capable of ¹⁹F detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Experiment Selection: Select a standard one-dimensional ¹⁹F NMR experiment, often with proton decoupling (¹⁹F{¹H}).

-

Acquisition Parameters:

-

Spectral Width (SW): Set a spectral width that encompasses the expected chemical shift of the CF₃ group and the reference standard. A typical range for trifluoromethylarenes is -50 to -80 ppm.

-

Transmitter Offset (O1): Center the transmitter frequency in the region of interest.

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans for a sample of this concentration).

-

Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for adequate relaxation of the ¹⁹F nuclei. For quantitative measurements, a longer delay (5 x T₁) is necessary.[6]

-

-

Data Acquisition: Initiate the data acquisition.

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the peak of the internal reference standard to its known chemical shift value.

-

Peak Picking: Identify and record the chemical shift of the singlet corresponding to the CF₃ group of 4-(trifluoromethyl)biphenyl.

Data Presentation: ¹⁹F NMR Chemical Shift of 4-(Trifluoromethyl)biphenyl

The ¹⁹F NMR chemical shift of the CF₃ group in 4-(trifluoromethyl)biphenyl is a single, sharp peak due to the three equivalent fluorine atoms and the absence of coupling to neighboring protons (in a proton-decoupled spectrum).

| Solvent | Chemical Shift (δ) / ppm |

| Chloroform-d (CDCl₃) | -62.42[7] |

| User-Determined Values: | |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | [Insert Value] |

| Acetone-d₆ | [Insert Value] |

| Benzene-d₆ | [Insert Value] |

| Acetonitrile-d₃ | [Insert Value] |

| Methanol-d₄ | [Insert Value] |

Visualization of Key Concepts and Workflows

Diagram 1: Experimental Workflow for ¹⁹F NMR Analysis

Caption: Workflow for determining the ¹⁹F NMR chemical shift.

Diagram 2: Factors Influencing the ¹⁹F NMR Chemical Shift of the CF₃ Group

Caption: Key factors influencing the ¹⁹F NMR chemical shift.

Conclusion: A Powerful Tool for Molecular Characterization

The ¹⁹F NMR chemical shift of the trifluoromethyl group in 4-(trifluoromethyl)biphenyl is a rich source of information for the modern chemist. Its sensitivity to the electronic and steric environment makes it an invaluable probe for confirming molecular identity, assessing purity, and studying intermolecular interactions. By following the robust experimental protocol outlined in this guide, researchers can confidently and accurately determine this key spectroscopic parameter, thereby accelerating their research and development efforts in the ever-expanding world of fluorinated molecules.

References

-

Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 59-67. Available at: [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for... Retrieved from [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Semantic Scholar. Available at: [Link]

-

Chu, L., & Qing, F. L. (2010). Copper-Catalyzed Trifluoromethylation of Organic Zinc Reagents with Electrophilic Trifluoromethylating Reagent. Organic Letters, 12(21), 5060–5063. Available at: [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available at: [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. Available at: [Link]

-

Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(35), 15034-15041. Available at: [Link]

-

NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. eMagRes. Available at: [Link]

-

University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 293–318. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. colorado.edu [colorado.edu]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(Trifluoromethyl)biphenyl

Introduction: The Analytical Significance of 4-(Trifluoromethyl)biphenyl

4-(Trifluoromethyl)biphenyl is a fluorinated organic compound that finds application in diverse fields, including pharmaceutical development and materials science. Its unique chemical structure, characterized by the biphenyl backbone and the electron-withdrawing trifluoromethyl group, imparts specific properties that are of great interest to researchers. The accurate identification and quantification of this compound are paramount for quality control, metabolic studies, and environmental monitoring. Mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions, stands as the cornerstone for the definitive structural elucidation and quantification of 4-(Trifluoromethyl)biphenyl. This guide provides a comprehensive overview of the principles, methodologies, and expected outcomes in the mass spectrometric analysis of this compound.

I. Foundational Principles: Ionization and Fragmentation

The journey of a 4-(Trifluoromethyl)biphenyl molecule through a mass spectrometer begins with ionization, the process of converting the neutral molecule into a charged species. The choice of ionization technique is critical and is dictated by the analyte's properties and the analytical objective.

Ionization Techniques for 4-(Trifluoromethyl)biphenyl:

For a relatively non-polar and volatile compound like 4-(Trifluoromethyl)biphenyl, Electron Ionization (EI) is the most common and effective method.[1][2] In EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[2] This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[3] The molecular ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound.[4]

While less common for this specific compound, other "softer" ionization techniques could be employed, particularly in liquid chromatography-mass spectrometry (LC-MS) systems. These include:

-

Atmospheric Pressure Chemical Ionization (APCI): Suitable for compounds of medium polarity and volatility.[1]

-

Electrospray Ionization (ESI): Generally used for polar and non-volatile molecules, but can be adapted for less polar compounds.[2][5]

These softer techniques typically result in less fragmentation and a more prominent molecular ion peak, which can be advantageous for molecular weight confirmation.[6]

Fragmentation: The Molecular Fingerprint

The high energy imparted during electron ionization often causes the molecular ion to be energetically unstable, leading to its fragmentation into smaller, charged species and neutral radicals.[3] This fragmentation pattern is highly reproducible and characteristic of the molecule's structure, serving as a "molecular fingerprint" for identification. The fragmentation of 4-(Trifluoromethyl)biphenyl is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.

II. Deciphering the Mass Spectrum: Predicted Fragmentation Pathway

The mass spectrum of 4-(Trifluoromethyl)biphenyl is a plot of the relative abundance of ions against their m/z values. Based on established fragmentation principles for aromatic and fluorinated compounds, the following key fragments are anticipated.[7][8]

Table 1: Predicted Major Fragments in the EI Mass Spectrum of 4-(Trifluoromethyl)biphenyl

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 222 | [C13H9F3]•+ | - | Molecular Ion [M]•+ |

| 203 | [C13H9F2]+ | •F | Loss of a fluorine radical |

| 153 | [C12H9]+ | •CF3 | Loss of the trifluoromethyl radical |

| 152 | [C12H8]•+ | •CF3, •H | Loss of trifluoromethyl and hydrogen radicals |

| 76 | [C6H4]•+ | C7H5F3 | Cleavage of the biphenyl bond |

dot

Caption: Proposed EI fragmentation pathway of 4-(Trifluoromethyl)biphenyl.

The fragmentation cascade begins with the molecular ion at an m/z of 222.[4] A primary fragmentation event is the loss of the trifluoromethyl radical (•CF3), a stable radical, to form the biphenyl cation at m/z 153. This ion is expected to be prominent due to the stability of the resulting carbocation. Further fragmentation can occur, such as the loss of a hydrogen radical to yield an ion at m/z 152. The cleavage of the bond connecting the two phenyl rings can also occur, leading to smaller fragments.

III. Experimental Protocol: A Validated GC-MS Methodology

To experimentally obtain the mass spectrum of 4-(Trifluoromethyl)biphenyl, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the instrument of choice. GC provides excellent separation of volatile and semi-volatile compounds prior to their introduction into the mass spectrometer.[9]

Step-by-Step GC-MS Protocol:

-

Sample Preparation:

-

Prepare a stock solution of 4-(Trifluoromethyl)biphenyl in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio (e.g., 50:1) for higher concentrations.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of biphenyl compounds.[10]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.[8]

-

Quadrupole Temperature: 150°C.

-

Scan Range: Acquire mass spectra over a range of m/z 40-350 to ensure detection of the molecular ion and all significant fragments.

-

Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.

-

-

Data Analysis:

-

Identify the peak corresponding to 4-(Trifluoromethyl)biphenyl based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Compare the experimental mass spectrum with a reference library (e.g., NIST) or the predicted fragmentation pattern for confirmation.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 153 or 222) against the concentration of the prepared standards.

-

dot

Sources

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 2. bitesizebio.com [bitesizebio.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. spectrabase.com [spectrabase.com]

- 5. Advances in ionisation techniques for mass spectrometry-based omics research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. as.uky.edu [as.uky.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Crystal Structure of 4-(Trifluoromethyl)biphenyl Derivatives

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 4-(trifluoromethyl)biphenyl derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of the trifluoromethyl (-CF3) group onto the biphenyl scaffold profoundly influences the electronic properties, conformational preferences, and intermolecular interactions, thereby dictating the solid-state packing and, consequently, the macroscopic properties of the material. This document synthesizes crystallographic data with field-proven insights to explain the causal relationships between molecular structure and crystal architecture. Detailed experimental protocols for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis are provided, ensuring a self-validating system for researchers. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural chemistry of these important fluorinated molecules.

Introduction: The Significance of the Trifluoromethyl Group in Biphenyl Scaffolds

The biphenyl moiety is a prevalent structural motif in a vast array of organic molecules, from pharmaceuticals to liquid crystals. The substitution of a trifluoromethyl (-CF3) group at the 4-position of one of the phenyl rings dramatically alters the physicochemical properties of the parent biphenyl molecule. The -CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms, which influences the acidity of adjacent functional groups and the overall electronic distribution of the molecule.[1] This electronic modulation is a key strategy in drug design for fine-tuning pharmacokinetic properties.[1]

Furthermore, the steric bulk and unique electronic nature of the -CF3 group play a crucial role in directing the three-dimensional arrangement of molecules in the solid state. Understanding the crystal structure of 4-(trifluoromethyl)biphenyl derivatives is paramount, as it governs critical material properties such as melting point, solubility, stability, and, in the context of pharmaceuticals, bioavailability. The intricate interplay of non-covalent interactions, including hydrogen bonds, π-π stacking, and various fluorine-involved contacts (C-H···F, F···F), dictates the final crystal packing. This guide will delve into these structural nuances, providing a robust framework for the rational design of materials with desired properties.

Synthesis and Crystallization of 4-(Trifluoromethyl)biphenyl Derivatives

The synthesis of 4-(trifluoromethyl)biphenyl derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly efficient and widely used method. This reaction typically involves the coupling of a trifluoromethylphenyl boronic acid with a substituted aryl halide, or vice versa.

A general synthetic pathway is illustrated below:

Figure 1: Generalized Suzuki-Miyaura coupling for the synthesis of 4-(trifluoromethyl)biphenyl derivatives.

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step that often requires empirical optimization. The choice of solvent or solvent system is paramount. Slow evaporation of a saturated solution of the purified compound in a suitable organic solvent, such as ethanol, acetone, or a mixture like hexane/ethyl acetate, is a common and effective technique. The principle behind this method is to allow the molecules to self-assemble into a highly ordered crystalline lattice over a prolonged period, minimizing the formation of defects.

Crystallographic Analysis: A Case Study

While a comprehensive database of all 4-(trifluoromethyl)biphenyl derivatives is extensive, a detailed analysis of a representative structure can provide significant insights. Here, we examine the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, a derivative that showcases the interplay of various substituents on the biphenyl framework.[2]

Table 1: Crystallographic Data for 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile [2]

| Parameter | Value |

| Chemical Formula | C₁₃H₄BrF₄N |

| Molecular Weight | 330.08 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.3560 (15) |

| b (Å) | 12.107 (2) |

| c (Å) | 12.723 (3) |

| V (ų) | 1133.1 (4) |

| Z | 4 |

| Temperature (K) | 93 |

| Dihedral Angle (°) | 40.6 (6) |

The crystal structure of this derivative reveals a non-planar conformation, with the two phenyl rings twisted by a dihedral angle of 40.6(6)°.[2] This twist is a common feature in biphenyl derivatives and arises from a balance between the conjugative stabilization that favors planarity and the steric hindrance between the ortho-hydrogens (or other substituents) of the two rings. In the solid state, the observed dihedral angle can be significantly influenced by crystal packing forces.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of 4-(trifluoromethyl)biphenyl derivatives is governed by a network of non-covalent interactions. The presence of the trifluoromethyl group introduces specific and influential interactions that direct the crystal packing.

-

π-π Stacking: The aromatic rings of adjacent biphenyl moieties can engage in π-π stacking interactions. In the case of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, aryl–perfluoroaryl stacking is observed, with intermolecular distances of 3.796(2) Å and 3.773(2) Å, leading to the formation of chains along the a-axis.[2]

-

Fluorine-Involved Interactions: The trifluoromethyl group, and other fluorine substituents, are key players in the supramolecular assembly.

-

C-H···F Hydrogen Bonds: These weak hydrogen bonds are prevalent in the crystal structures of fluorinated organic compounds. In the example of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, C-H···F contacts of approximately 2.45 Å connect the molecular chains.[2]

-

Halogen Bonds (Br···F): The crystal packing of the case study compound is further stabilized by Br···F interactions with distances of 3.2405(17) Å and 3.2777(18) Å.[2] These interactions, along with F···F contacts, create a network of zigzag chains.[2]

-

The interplay of these diverse and directional interactions results in a highly organized three-dimensional crystal lattice. The specific nature and geometry of these interactions are critical in determining the overall packing efficiency and the resulting physical properties of the material.

Figure 2: A conceptual diagram illustrating the key intermolecular interactions governing the crystal packing of fluorinated biphenyl derivatives.

Implications for Materials Science and Drug Development

The detailed understanding of the crystal structure of 4-(trifluoromethyl)biphenyl derivatives has profound implications for both materials science and drug development.

-

Materials Science: The ability to predict and control the crystal packing of these molecules is essential for the design of advanced materials. For instance, the alignment of molecules in the crystal lattice can influence properties like charge transport in organic semiconductors and the non-linear optical response of materials. The thermal stability and phase behavior, which are critical for applications in liquid crystals and organic electronics, are also directly linked to the crystal structure.

-

Drug Development: In the pharmaceutical industry, the solid-state properties of an active pharmaceutical ingredient (API) are of utmost importance. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements and/or conformations of the molecules, is a common phenomenon. Different polymorphs can exhibit significant variations in solubility, dissolution rate, and bioavailability, which can have a direct impact on the efficacy and safety of a drug. A thorough crystallographic analysis is therefore a critical component of drug development, ensuring the selection of the most stable and effective solid form of the API. The trifluoromethyl group, known for its metabolic stability, can be strategically employed to enhance the drug-like properties of a molecule.[1]

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a base, typically aqueous sodium carbonate (2 M, 2.0 mL).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene (5 mL) and ethanol (2 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-(trifluoromethyl)biphenyl derivative.

Crystallization: Slow Evaporation

-

Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, or ethanol/water) with gentle heating if necessary to achieve complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.

-

Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with a perforated cap or parafilm with a few needle holes to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Crystal Harvesting: Once single crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction (SCXRD)

Figure 3: A typical workflow for single-crystal X-ray diffraction analysis.

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (typically Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-